
1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which is attached to a methylimidazolidinone core
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-fluoroaniline and methyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, it can be reduced using hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: In the industrial sector, it may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one can be compared with other similar compounds, such as:
4-Bromo-3-fluoroacetophenone: This compound also contains bromo and fluoro substituents on the phenyl ring but differs in its core structure.
1-(4-Bromo-3-fluorophenyl)ethanol: Similar in substituents but with an ethanol group instead of the imidazolidinone core.
4-Bromo-3-fluoroanisole: Contains a methoxy group on the phenyl ring, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its imidazolidinone core, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H10BrFN2O |
|---|---|
Molekulargewicht |
273.10 g/mol |
IUPAC-Name |
1-(4-bromo-3-fluorophenyl)-3-methylimidazolidin-2-one |
InChI |
InChI=1S/C10H10BrFN2O/c1-13-4-5-14(10(13)15)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
YHNZUFVEDNWEFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(C1=O)C2=CC(=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078176.png)
![[3-[(2S,3R,4S,5R,6S)-5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,8R,9R,10R,11S,12aR)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14078177.png)
![7-Chloro-1-(3-chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078184.png)
![2-(3-Hydroxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078192.png)
![tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B14078193.png)
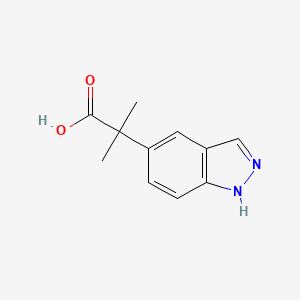
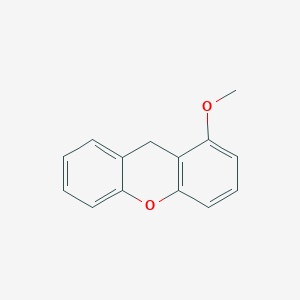
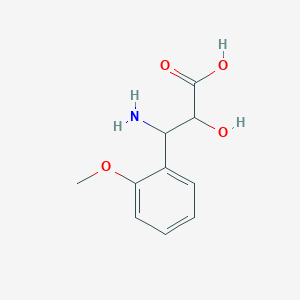
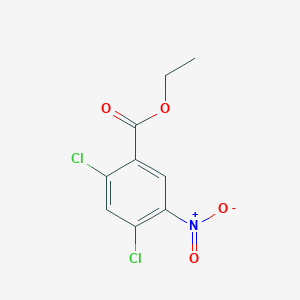
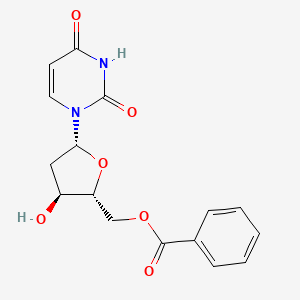
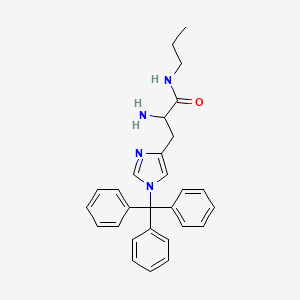
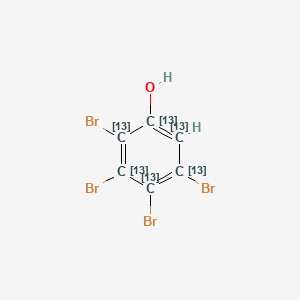
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester](/img/structure/B14078228.png)
